molecular formula C14H18O2 B14177609 1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene CAS No. 915287-62-6

1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene

Cat. No.: B14177609
CAS No.: 915287-62-6
M. Wt: 218.29 g/mol
InChI Key: KRELTNOHJICPFJ-UHFFFAOYSA-N
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Description

1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene is an organic compound that belongs to the class of phenylpropenes This compound is characterized by the presence of a methoxy group and two alkenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene can be achieved through several methods. One common approach involves the cross olefin metathesis reaction. In this method, eugenol and a suitable olefin are reacted in the presence of a Grubbs catalyst. The reaction typically takes place under an inert atmosphere at elevated temperatures. For example, a mixture of eugenol and (E)-1-(2,4-dimethoxy)-3-(4′-allyloxy)prop-2-en-1-one can be stirred with Grubbs catalyst in dichloromethane at 40°C for 2 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the alkenyl groups to alkyl groups.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield epoxides, while hydrogenation can produce saturated hydrocarbons.

Scientific Research Applications

1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene has been explored for various scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and hybrid compounds.

    Biology: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Medicine: Research has indicated its potential use in drug discovery, particularly in the development of new therapeutic agents for treating infections.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene involves its interaction with various molecular targets. The compound can bind to bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, it may inhibit specific enzymes involved in microbial metabolism, further contributing to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to eugenol suggests similar modes of action.

Comparison with Similar Compounds

Similar Compounds

    Eugenol: 4-Allyl-2-methoxyphenol, a naturally occurring compound with similar structural features.

    Isoeugenol: 4-Prop-1-en-1-yl-2-methoxyphenol, another derivative of eugenol with a different alkenyl group.

    Methyleugenol: 4-Allyl-1,2-dimethoxybenzene, which has an additional methoxy group on the benzene ring.

Uniqueness

1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene is unique due to the presence of two distinct alkenyl groups, which can influence its reactivity and biological activity. This structural feature sets it apart from other similar compounds and may contribute to its specific applications in various fields.

Properties

CAS No.

915287-62-6

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-but-2-enoxy-2-methoxy-4-prop-1-enylbenzene

InChI

InChI=1S/C14H18O2/c1-4-6-10-16-13-9-8-12(7-5-2)11-14(13)15-3/h4-9,11H,10H2,1-3H3

InChI Key

KRELTNOHJICPFJ-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=C(C=C(C=C1)C=CC)OC

Origin of Product

United States

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